molecular formula C15H19NO B1328692 N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine CAS No. 1019580-52-9

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine

Cat. No.: B1328692
CAS No.: 1019580-52-9
M. Wt: 229.32 g/mol
InChI Key: JHRWDISKRNAPNZ-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is a chemical compound with the molecular formula C15H19NO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry . The compound features a benzofuran ring attached to an ethyl group, which is further connected to a cyclopentylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Dihydrobenzofuran derivatives

    Substitution: Various substituted benzofuran derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its cyclopentylamine moiety enhances its interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-11(16-13-7-3-4-8-13)15-10-12-6-2-5-9-14(12)17-15/h2,5-6,9-11,13,16H,3-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRWDISKRNAPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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